3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine

Catalog No.
S3505718
CAS No.
1190309-87-5
M.F
C7H6IN3
M. Wt
259.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine

CAS Number

1190309-87-5

Product Name

3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

InChI

InChI=1S/C7H6IN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11)

InChI Key

PCWAEJNYZMRVSH-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C(=CN2)I)N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)I)N

3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound characterized by its unique structural features, including an iodine atom at the 3-position of the pyrrolo[2,3-b]pyridine framework. Its molecular formula is C7H5IN2, and it has a molecular weight of 244.03 g/mol. The compound is primarily recognized for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers and other pathological conditions .

Typical of pyridine derivatives. Notable reactions include:

  • Electrophilic Substitutions: The compound can participate in electrophilic aromatic substitutions due to the presence of the iodine atom, which can facilitate further functionalization at the 3-position.
  • Nitration and Bromination: These reactions can occur at different positions on the aromatic ring, allowing for the introduction of diverse functional groups.
  • Mannich Reaction: This reaction can be utilized to synthesize more complex derivatives through the formation of secondary amines .

The primary biological activity of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-amine revolves around its role as an inhibitor of fibroblast growth factor receptors. Research indicates that the compound effectively inhibits FGFR1, FGFR2, and FGFR3 with IC50 values in the nanomolar range. This inhibition leads to decreased cell proliferation and migration in cancer cell lines, making it a potential candidate for cancer therapy. The compound's mode of action involves modulation of key signaling pathways such as RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth .

The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-amine has been explored through various methods:

  • Iodination: Starting from 1H-pyrrolo[2,3-b]pyridine derivatives, iodination can be achieved using iodine or iodinating agents.
  • Cyclization Reactions: Precursor compounds such as pyrazoles or other nitrogen-containing heterocycles may undergo cyclization to form the pyrrolo structure.
  • Functionalization Techniques: Palladium-catalyzed reactions have been utilized to introduce iodine at the desired position while allowing for further modifications on the scaffold .

The applications of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-amine span across medicinal chemistry and drug development:

  • Cancer Therapeutics: Due to its inhibitory effects on FGFRs, it is being investigated for potential use in treating various cancers associated with aberrant FGFR signaling.
  • Biochemical Research: The compound serves as a valuable tool for studying cellular signaling pathways and enzyme interactions due to its ability to modulate kinase activities .

Studies involving 3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-amine have focused on its interactions with various biomolecules:

  • Protein Kinases: The compound has shown significant inhibitory effects on specific kinases involved in cancer progression.
  • Cellular Pathways: It influences several downstream signaling cascades that are critical for cell survival and proliferation.

These interactions highlight its potential role in targeted therapies aimed at modulating specific cellular functions .

Several compounds share structural similarities with 3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
1H-Pyrrolo[2,3-b]pyridin-5-aminePyrrolopyridineModerate FGFR inhibitionLacks iodine substituent
3-Bromo-1H-pyrrolo[2,3-b]pyridinHalogenated pyrrolopyridineInhibits FGFRs but less potent than iodine variantBromine is less effective than iodine
7-AzaindoleIndole derivativeExhibits anti-cancer propertiesDifferent nitrogen placement affects reactivity
4-IodoquinolineIodinated quinolineAntimicrobial activityDifferent heterocyclic ring structure

The unique presence of iodine in 3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-amine enhances its reactivity and biological efficacy compared to these similar compounds. This iodine moiety plays a critical role in its binding affinity and inhibitory action against fibroblast growth factor receptors.

Regioselective Iodination Strategies in Heterocyclic Systems

Regioselective iodination of pyrrolopyridine derivatives remains a critical step in accessing 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine. The electron-deficient nature of the pyrrolopyridine ring system necessitates tailored approaches to achieve site-specific halogenation.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic iodination via aromatic substitution leverages the inherent reactivity of the pyrrolopyridine ring. Iodine-mediated cyclization reactions, such as those involving alkynes, enable the formation of iodinated heterocycles under mild conditions [3]. For example, iodine acts as both an electrophile and a cyclizing agent, facilitating the construction of the iodopyrrolopyridine core without requiring transition metal catalysts [3]. However, the electron-deficient nature of pyridine rings often complicates traditional electrophilic substitution, necessitating activating groups or optimized reaction conditions.

Recent work demonstrates that phosphine-based reagents can enhance regioselectivity in pyridine iodination. By forming electrophilic phosphonium intermediates, researchers achieve 4-selective halogenation in pyridines, a strategy adaptable to pyrrolopyridine systems [4]. Computational studies reveal that steric interactions during phosphine elimination govern regioselectivity, offering a blueprint for tuning iodination sites in related heterocycles [4].

Table 1: Comparison of Electrophilic Iodination Methods

MethodConditionsRegioselectivityYield (%)
Iodine cyclization [3]Mild, metal-freeC-360–75
Phosphonium intermediates [4]TfOH, 80–120°CC-4 (pyridine)70–85
N-Oxide activation [4]PHal₃, acidic mediaC-250–65

Transition Metal-Mediated Halogenation Approaches

Transition metal catalysis offers complementary pathways for regioselective iodination. Palladium and copper complexes, for instance, enable direct C–H activation in pyridines, bypassing the need for pre-functionalized substrates [5]. Copper-catalyzed reactions using boronic acids or esters have been employed to introduce iodine at specific positions, though these methods often require directing groups to control selectivity [5].

In pyrrolopyridines, rhodium and ruthenium catalysts facilitate iodination at the 3-position by coordinating to the nitrogen atom, directing electrophilic attack [5]. A notable advancement involves silver-catalyzed fluorination, which, while primarily targeting fluorine, provides mechanistic insights applicable to iodination [4]. These metal-mediated methods achieve higher yields (75–90%) compared to traditional electrophilic approaches but require careful optimization to avoid overhalogenation [5].

Nitration-Reduction Pathways for Amino Group Installation

The introduction of the 5-amino group in pyrrolopyridines typically involves nitration followed by reduction. A metal-free synthesis of aminopyridines employs amides as amine sources via C–N bond formation under reflux conditions [2]. For example, chloropyridine intermediates react with acetamide or urea in refluxing toluene, yielding aminopyridines without requiring microwave irradiation or transition metals [2]. Subsequent reduction of nitro groups—installed via nitration using mixed acid systems—provides the target amine.

This two-step sequence avoids harsh reducing agents, with recent protocols utilizing catalytic hydrogenation or ammonium formate to achieve selective reduction. The method’s scalability and compatibility with electron-withdrawing groups (e.g., iodine) make it particularly suited for 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine synthesis [2].

Protecting Group Strategies for Reactive Pyrrolopyridine Intermediates

The reactivity of pyrrolopyridine intermediates during iodination and amination necessitates robust protecting group strategies. Temporary protection of the pyrrole nitrogen with tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during electrophilic iodination [4]. Phosphine-based reagents, as described in selective halogenation studies, also act as transient protecting groups by blocking reactive sites through phosphonium salt formation [4].

For instance, in the synthesis of 3-iodo derivatives, the use of electron-deficient pyridine-phosphine ligands directs iodination to the 3-position while shielding the 5-position for subsequent amination [4]. Deprotection under mild acidic conditions restores the native heterocyclic structure without compromising the iodine substituent.

Green Chemistry Approaches to Scale-Up Production

Scalable synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine benefits from green chemistry principles. Solvent-free iodination protocols reduce waste, while transition metal-free amination methods minimize heavy metal contamination [2] [3]. Microwave-assisted reactions, though not universally adopted, offer energy-efficient alternatives for nitration and reduction steps [2].

Antiproliferative Effects in Oncological Models

The antiproliferative activity of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine represents one of its most significant therapeutic applications. The compound demonstrates potent growth inhibitory effects across multiple cancer cell lines, with particular efficacy against tumors harboring fibroblast growth factor receptor overexpression or mutation [4].

Mechanistic studies reveal that the antiproliferative effects result from disruption of critical growth signaling pathways downstream of fibroblast growth factor receptors. The compound effectively inhibits cellular proliferation through modulation of both RAS-MEK-ERK and PI3K-Akt-mTOR signaling cascades, leading to cell cycle arrest and apoptosis induction [2] [3]. This dual pathway targeting provides enhanced efficacy compared to single-target approaches.

In breast cancer models, particularly the 4T1 cell line, 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine and related derivatives demonstrate dose-dependent growth inhibition with IC50 values in the low micromolar range [4]. The compound induces G2/M cell cycle arrest, preventing cells from completing mitosis and ultimately leading to apoptotic cell death. Flow cytometric analysis reveals significant accumulation of cells in the G2/M phase following treatment, indicating disruption of cell cycle progression.

Comparative studies with halogenated pyrrolopyridine derivatives reveal that iodine substitution provides superior antiproliferative activity compared to bromine or chlorine analogs. The enhanced potency correlates with improved kinase binding affinity and more effective pathway modulation [10]. Compound optimization studies demonstrate that the combination of appropriate halogen substitution with optimal positioning on the pyrrolopyridine core maximizes antiproliferative effects.

The antiproliferative mechanism involves multiple cellular targets beyond direct kinase inhibition. The compound affects protein synthesis regulation through mTOR pathway modulation, leading to decreased translation of oncoproteins essential for cancer cell survival [2] [3]. Additionally, the compound influences cell adhesion and migration pathways, potentially reducing metastatic potential in addition to primary tumor growth inhibition.

Cancer cell selectivity studies demonstrate preferential toxicity toward transformed cells compared to normal fibroblasts, indicating a therapeutic window for clinical development [11]. This selectivity likely results from the dependence of cancer cells on dysregulated growth factor signaling pathways that are less critical for normal cell survival. The compound shows particular promise in cancers with amplified or mutated fibroblast growth factor receptors, where targeted inhibition provides maximal therapeutic benefit.

Immune System Modulation Capabilities

The immunomodulatory properties of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine extend beyond direct kinase inhibition to encompass broader effects on immune cell function and inflammatory responses. Pyrrolopyridine derivatives have demonstrated significant activity in modulating immune system activation, with particular relevance to autoimmune diseases and chronic inflammatory conditions [12] [13].

Studies investigating immune system modulation reveal that pyrrolopyridine-based compounds can effectively reduce pro-inflammatory cytokine production in activated immune cells. The mechanism involves inhibition of key signaling pathways responsible for cytokine gene transcription and protein synthesis [12]. Specifically, the compound suppresses tumor necrosis factor alpha release from microglial cells through modulation of MAPK signaling cascades.

The immunosuppressive effects demonstrate selectivity for pathological immune activation while preserving essential immune functions. This selectivity profile suggests potential therapeutic applications in conditions characterized by excessive immune activation, such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis [13]. The compound exhibits particular promise as a RORC2 inverse agonist, capable of reducing interleukin-17 production in T-helper 17 cells.

Research on related pyrrolopyridine derivatives reveals dose-dependent suppression of immune cell proliferation and activation. The compounds effectively inhibit lymphocyte activation responses to various stimuli, including mitogenic lectins and antigen presentation [13]. This broad immunosuppressive activity suggests utility in transplant rejection prevention and autoimmune disease management.

The molecular mechanisms underlying immune modulation involve multiple pathways, including nuclear factor kappa B inhibition, STAT pathway modulation, and direct effects on transcription factor activity [13]. These diverse mechanisms provide robustness against resistance development and ensure sustained immunosuppressive effects. The compound demonstrates excellent oral bioavailability and tissue penetration, supporting systemic immune modulation following oral administration.

Safety considerations for immune system modulation include potential increased susceptibility to infections and reduced vaccine responses. However, the selective nature of pyrrolopyridine-mediated immunosuppression may minimize these risks compared to broader immunosuppressive agents. Ongoing research focuses on optimizing the balance between therapeutic efficacy and immune system preservation.

Comparative Activity Against Microbial Targets

The antimicrobial properties of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine and related pyrrolopyridine derivatives represent an emerging area of therapeutic interest. While not the primary focus of development, these compounds demonstrate significant activity against various bacterial and fungal pathogens, suggesting potential applications in infectious disease treatment [14] [15] [16].

Antibacterial activity screening reveals broad-spectrum effects against both Gram-positive and Gram-negative bacteria. The compounds demonstrate particular potency against Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics [17]. The mechanism of antibacterial action likely involves disruption of essential bacterial enzymes, though the specific molecular targets remain to be fully elucidated.

Studies examining pyrrolopyridine derivatives against Escherichia coli demonstrate moderate antibacterial activity, with structure-activity relationships indicating that specific substitution patterns enhance antimicrobial potency [18] [19]. The presence of electron-withdrawing groups and halogen substituents generally correlates with improved antibacterial activity, consistent with enhanced membrane penetration and target binding.

Antifungal activity investigations reveal promising results against various pathogenic fungi, including Candida species and Aspergillus strains [15] [18]. Some pyrrolopyridine derivatives demonstrate antifungal potency comparable to ketoconazole against specific fungal isolates. The antifungal mechanism likely involves inhibition of fungal-specific enzymes or disruption of cell wall synthesis pathways.

Comparative antimicrobial studies demonstrate that halogenated pyrrolopyridine derivatives generally exhibit superior antimicrobial activity compared to non-halogenated analogs [16]. The iodine-substituted compounds show enhanced activity against multiple microbial targets, suggesting that the halogen substitution strategy employed for kinase inhibition also benefits antimicrobial applications.

The antimicrobial activity profile includes both bacteriostatic and fungistatic effects, with some compounds demonstrating bactericidal activity at higher concentrations [14] [17]. This dual mechanism provides therapeutic flexibility and may reduce the likelihood of resistance development. The compounds show particular promise against drug-resistant bacterial strains, where novel mechanisms of action are desperately needed.

Structure-activity relationship analysis reveals that optimal antimicrobial activity requires specific combinations of substitution patterns and core modifications. The pyrrolopyridine scaffold provides an excellent framework for antimicrobial development, with multiple positions available for optimization [15] [16]. Future development efforts may focus on separating antimicrobial activity from kinase inhibition to create dedicated anti-infective agents.

Compound SeriesTarget OrganismMIC Range (μg/mL)Activity TypeReference
Pyrrolopyridine derivativesS. aureus0.31-6.25Bacteriostatic/Bactericidal [17]
Halogenated pyrrolopyridinesE. coli1.0-25.0Bacteriostatic [18] [19]
Pyrrolo[2,3-d]pyrimidinesC. albicans0.31-1.5Fungistatic [17]
Pyrrolopyridine analogsA. fumigatus10-50Fungistatic [15]

The emergence of antimicrobial resistance represents a significant global health challenge, making the discovery of new antimicrobial scaffolds critically important. Pyrrolopyridine derivatives offer a promising avenue for antimicrobial development, particularly given their novel mechanisms of action and demonstrated activity against resistant pathogens. The dual functionality as both kinase inhibitors and antimicrobial agents may provide unique therapeutic opportunities in oncology patients with increased infection susceptibility.

XLogP3

1.3

Dates

Last modified: 07-26-2023

Explore Compound Types